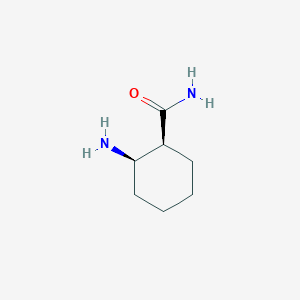

cis-2-Amino-1-cyclohexanecarboxamide

Descripción general

Descripción

Synthesis Analysis

The asymmetric Strecker synthesis has been utilized to achieve stereomeric forms of 1,2-diaminocyclohexanecarboxylic acids, which are closely related to cis-2-Amino-1-cyclohexanecarboxamide. This process involves chiral auxiliaries and leads to highly enantioenriched compounds through key intermediates under specific solvent influences (Fondekar et al., 2002). An alternative efficient synthesis for cis- and trans-2-aminocyclohexanecarboxamides has been reported, showcasing a faster and higher yield method compared to traditional approaches, opening avenues for novel derivative productions (Göndös et al., 1991).

Molecular Structure Analysis

The molecular conformations of related cyclohexanecarboxylic acids in aqueous solutions reveal staggered forms, providing insights into the stable structures of these compounds. Such detailed structural analysis contributes to understanding the molecular behavior in different environments (Yanaka et al., 1981).

Chemical Reactions and Properties

cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid demonstrates significant reactivity, showcasing latent activity against experimental solid tumors. This highlights the chemical reactivity and potential biomedical applications of cyclohexanecarboxylic acid derivatives (Johnston et al., 1984).

Physical Properties Analysis

The synthesis and properties of polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides have been studied, indicating the influence of isomerism on polymerization and the physical properties of the resultant polyimides. This research sheds light on the material science aspects of cyclohexanecarboxylic acid derivatives (Fang et al., 2004).

Chemical Properties Analysis

A novel synthesis approach for the stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids illustrates the chemical versatility and potential for creating conformationally constrained serine analogues. This underscores the broad chemical utility of cyclohexanecarboxylic acid derivatives in synthesizing complex molecules (Avenoza et al., 2001).

Aplicaciones Científicas De Investigación

Angiotensin Converting Enzyme Inhibition A series of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids, including compounds related to cis-2-Amino-1-cyclohexanecarboxamide, were synthesized and evaluated for their inhibitory activity against angiotensin converting enzyme (ACE). These compounds were designed as potential ACE inhibitors, with the most active compounds found among the hydroxamic derivatives of the cyclohexane series. The most potent compound demonstrated significant ACE inhibitory potency, highlighting a non-amino acid structure of inhibitors that meets the ACE active site requirements for binding. This suggests potential applications in cardiovascular research and therapy (Turbanti et al., 1993).

Peptide Synthesis Research on the efficient synthesis of cis- and trans-2-aminocyclohexanecarboxamides, including derivatives of cis-2-Amino-1-cyclohexanecarboxamide, has opened new routes for the production of previously unknown cis- and trans-2-aminocyclohexanecarboxylic acid derivatives. These compounds are useful in peptide chemistry, offering faster and higher yield methods than those previously available. This advancement has implications for the synthesis of novel peptides and peptide-based therapeutics (Göndös et al., 1991).

Molecular Conformations in Aqueous Solutions The structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were studied to understand their conformations in aqueous solutions. This research provides insights into the preferred conformations of molecules similar to cis-2-Amino-1-cyclohexanecarboxamide in biological environments. Understanding these conformations is crucial for drug design, as it affects how these molecules interact with biological targets (Yanaka et al., 1981).

Coordination Polymers The use of aliphatic N-donor ligands, including cis-2-Amino-1-cyclohexanecarboxamide analogs, in assembling coordination complexes has been explored. These complexes range from discrete clusters to multidimensional networks, demonstrating the versatility of such ligands in constructing a variety of architectures. This research has potential applications in materials science, particularly in the development of novel materials with specific chemical and physical properties (Pickering et al., 2004).

Antitumor Activity Osteotropic platinum(II) complexes attached to diamines, including cis-R,S-cyclohexane-1,2-diamine, have been synthesized and characterized. These complexes exhibit significant in vitro antitumor activity in ovarian cancer cells, suggesting potential applications in cancer therapy. The research indicates the importance of the coordinated amine ligand in determining the potency of these complexes, with implications for the design of targeted cancer therapeutics (Galanski et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNKJRKPVQVDJW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Amino-1-cyclohexanecarboxamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)

![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)